DL-1,4-Dichloro-2,3-butanediol

Textile Chemistry Cross-linking Cotton modification

DL-1,4-Dichloro-2,3-butanediol (CAS 2419-73-0) is a chlorinated diol with two chlorine atoms at the 1 and 4 positions and two hydroxyl groups at the 2 and 3 positions on a butane backbone. It exists as a racemic mixture (DL-), distinguishing it from its meso-isomer and enantiomerically pure forms.

Molecular Formula C4H8Cl2O2
Molecular Weight 159.01 g/mol
CAS No. 2419-73-0
Cat. No. B1582381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-1,4-Dichloro-2,3-butanediol
CAS2419-73-0
Molecular FormulaC4H8Cl2O2
Molecular Weight159.01 g/mol
Structural Identifiers
SMILESC(C(C(CCl)O)O)Cl
InChIInChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2
InChIKeySAUBRJOIKMVSRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-1,4-Dichloro-2,3-butanediol (CAS 2419-73-0) Procurement Guide: Sourcing the Correct Dihalohydrin Isomer for Research and Industrial Synthesis


DL-1,4-Dichloro-2,3-butanediol (CAS 2419-73-0) is a chlorinated diol with two chlorine atoms at the 1 and 4 positions and two hydroxyl groups at the 2 and 3 positions on a butane backbone [1]. It exists as a racemic mixture (DL-), distinguishing it from its meso-isomer and enantiomerically pure forms. This compound is primarily employed as a synthetic intermediate, notably as a precursor to butadiene diepoxides for cross-linking applications [2] and in the synthesis of dithioerythritol . Its physical properties, including a melting point of 74-78 °C, make it a solid at room temperature, which simplifies handling and storage compared to liquid-state analogs .

Why Generic Substitution Fails for DL-1,4-Dichloro-2,3-butanediol: The Critical Impact of Stereochemistry and Regiochemistry


While several dichlorobutanediol isomers share the same molecular formula (C4H8Cl2O2), they are not functionally interchangeable. The specific positions of chlorine atoms (1,4- vs. 2,3-dichloro substitution) and the compound's stereochemistry (DL-racemic vs. meso or enantiopure forms) fundamentally dictate its chemical reactivity and the physical properties of its end products. For instance, meso-1,4-dichloro-2,3-butanediol (CAS 7268-35-1) and DL-1,4-dichloro-2,3-butanediol (CAS 2419-73-0) will generate different stereoisomeric forms of butadiene diepoxide upon dehydrohalogenation, leading to cross-linked materials with different mechanical properties [1]. Similarly, substituting a 2,3-dichloro-1,4-butanediol isomer would yield a completely different diepoxide structure, compromising the intended application. The ability of this specific racemic, 1,4-dichlorinated diol to serve as a direct precursor for a specific diepoxide geometry makes generic substitution a high-risk oversight in precise synthetic pathways [2].

Quantitative Differentiation Evidence for DL-1,4-Dichloro-2,3-butanediol (CAS 2419-73-0) vs. Its Closest Analogs


Crease Resistance Performance on Cotton Cellulose: Head-to-Head Comparison of Four Dihalohydrin Isomers

In a direct comparative study, meso-1,4-dichloro-2,3-butanediol was shown to effectively increase both dry and wet crease resistance of cotton fabric when added in small amounts (1-4%). This performance was benchmarked directly against d,l-2,3-dibromo-1,4-butanediol, d,l-2,3-dichloro-1,4-butanediol, and meso-2,3-dichloro-1,4-butanediol, confirming its equivalent utility as a dihalohydrin precursor for this application. [1]

Textile Chemistry Cross-linking Cotton modification

Defined Stereochemical Identity: DL-Racemic Mixture vs. Meso-Isomer for Chiral Synthesis

CAS 2419-73-0 is specifically the racemic (DL-) mixture, chemically and commercially distinct from the meso-isomer (CAS 7268-35-1). This stereochemical identity is crucial for developing enantiomerically pure drugs or chiral building blocks where a racemic starting material is required for kinetic resolution or asymmetric synthesis.

Chiral Chemistry Stereochemistry Isomer Purity

Synthetic Utility as a Diepoxybutane Precursor: Regiochemistry-Driven Reactivity

The compound's 1,4-dichloro substitution pattern is uniquely suited for conversion to meso-1,2:3,4-diepoxybutane (butadiene diepoxide) upon treatment with base. This reaction is regiochemistry-specific and cannot be replicated by the 2,3-dichloro-1,4-butanediol isomer, which would form a different diepoxide. This specific diepoxide is a widely used cross-linking agent for textiles and polymers. [1]

Organic Synthesis Epoxide Precursor Cross-linking Agent

Physical Property Benchmarks: Purity and Handling Advantages over Liquid Analogs

DL-1,4-Dichloro-2,3-butanediol is a white to almost white crystalline solid at room temperature with a defined melting point of 74.0 to 78.0 °C and a purity specification of min. 98.0% (GC) . This solid-state form provides a handling and storage advantage over closely related liquid dihalides or diols, as it simplifies weighing, limits volatile losses, and provides a sharp melting point for purity assessment.

Chemical Procurement Quality Control Storage

Optimal Application Scenarios for DL-1,4-Dichloro-2,3-butanediol (CAS 2419-73-0) Based on Quantitative Differentiation


Meso-Specific Diepoxide Cross-linker Synthesis for Controlled Polymer Networks

When the goal is to synthesize meso-1,2:3,4-diepoxybutane with a specific stereochemistry for cross-linking textiles, adhesives, or coatings, DL-1,4-dichloro-2,3-butanediol is the mandatory precursor reagent. Its 1,4-dichloro substitution is the structural requirement for forming this exact diepoxide isomer, as demonstrated in the literature [1]. Substituting this regioisomer would lead to a different diepoxide, altering the cross-link geometry and degrading the material's intended mechanical properties or chemical resistance.

Source of Racemic Starting Material for Chiral Resolution and Asymmetric Synthesis

In the development of enantiomerically pure pharmaceuticals or chiral ligands, the DL-racemic mixture of this compound serves as an ideal substrate for kinetic resolution or for the formation of diastereomeric salts, enabling the isolation of single enantiomers. Its defined DL-stereochemistry (CAS 2419-73-0) differentiates it from the meso-form (CAS 7268-35-1), which, as an achiral molecule, is unsuitable for such chiral derivatization strategies.

Cellulose Modification for Crease-Resistant Textile Finishing

For textile manufacturers seeking to improve the dry and wet crease recovery angles of cotton fabrics through in-situ formation of butadiene diepoxide, this compound is a proven dihalohydrin precursor. Its efficacy at a low add-on rate (1-4%) is documented in direct comparison with other dihalohydrins, confirming its suitability for this industrial application [2]. Its solid form facilitates precise application in textile processing baths.

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